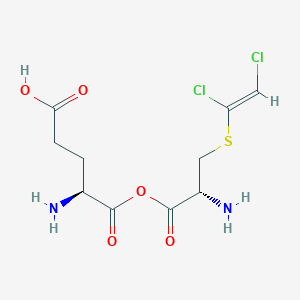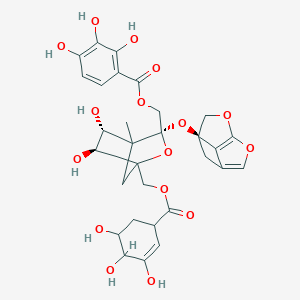
Galloyloxypaeoniflorin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Galloyloxypaeoniflorin (GPF) is a natural compound derived from the roots of the Paeonia lactiflora plant. It has been found to possess various biological activities and has been extensively studied for its potential therapeutic applications.
Applications De Recherche Scientifique
Antioxidative and Radical Scavenging Effects
Galloyloxypaeoniflorin, identified in the root cortex of Paeonia suffruticosa, exhibits potent antioxidative and radical scavenging effects. Research suggests that it has a more significant effect than alpha-tocopherol, commonly known as vitamin E, in these capacities (Yoshikawa et al., 1992).
Anticomplement Effects
This compound, along with other monoterpenoid glucosides, shows notable anticomplement effects, which means it may play a role in moderating the immune system's complement system, a part of the body's defense mechanism against pathogens (Song, Cheng, & Chen, 2014).
Neuroprotection and Anti-inflammatory Properties
This compound demonstrates neuroprotective effects, particularly in the context of cerebral ischemia-reperfusion injury. It reduces oxidative stress, inflammation, and apoptosis in neurological tissues, suggesting potential therapeutic applications in neurodegenerative diseases (Wen et al., 2018).
Protective Effects Against Oxidative Stress in Cells
Studies have shown that this compound can protect cells against oxidative stress, a state that can contribute to chronic inflammation and various diseases. Its protective ability against oxidative damage in human umbilical vein endothelial cells is particularly notable (Chen et al., 2011).
Benefits in Alzheimer's Disease
This compound may have a role in treating Alzheimer's disease. It can alleviate neurotoxicity induced by amyloid-beta proteins, which are implicated in the pathology of Alzheimer's. Its actions include regulating calcium homeostasis and ameliorating oxidative stress (Zhong et al., 2009).
Antibacterial Properties
This compound has shown moderate antibacterial activity against a range of pathogenic microorganisms, indicating potential for use in treating or preventing bacterial infections (An et al., 2006).
Cytoprotective Effects in Human Keratinocytes
It also offers cytoprotective effects against oxidative stress-induced cell damage in human keratinocytes, suggesting its potential in skin-related therapies or cosmetic applications (Yao et al., 2013).
Propriétés
Numéro CAS |
145898-93-7 |
|---|---|
Formule moléculaire |
C30H32O16 |
Poids moléculaire |
648.6 g/mol |
Nom IUPAC |
[(3S,5R,6S)-3-[[(1R)-5,7-dioxatricyclo[4.2.1.03,9]nona-3,6(9)-dien-1-yl]oxy]-5,6-dihydroxy-4-methyl-1-[(3,4,5-trihydroxycyclohex-2-ene-1-carbonyl)oxymethyl]-2-oxabicyclo[2.2.1]heptan-3-yl]methyl 2,3,4-trihydroxybenzoate |
InChI |
InChI=1S/C30H32O16/c1-27-8-29(23(38)22(27)37,10-42-24(39)12-4-16(32)20(35)17(33)5-12)46-30(27,45-28-6-13-7-41-26(18(13)28)44-9-28)11-43-25(40)14-2-3-15(31)21(36)19(14)34/h2-4,7,12,17,20,22-23,31-38H,5-6,8-11H2,1H3/t12?,17?,20?,22-,23-,27?,28-,29?,30+/m0/s1 |
Clé InChI |
PRUKRWUTUBERIO-IFPUPTAISA-N |
SMILES isomérique |
CC12CC([C@H]([C@@H]1O)O)(O[C@@]2(COC(=O)C3=C(C(=C(C=C3)O)O)O)O[C@]45CC6=COC(=C64)OC5)COC(=O)C7CC(C(C(=C7)O)O)O |
SMILES |
CC12CC(C(C1O)O)(OC2(COC(=O)C3=C(C(=C(C=C3)O)O)O)OC45CC6=COC(=C64)OC5)COC(=O)C7CC(C(C(=C7)O)O)O |
SMILES canonique |
CC12CC(C(C1O)O)(OC2(COC(=O)C3=C(C(=C(C=C3)O)O)O)OC45CC6=COC(=C64)OC5)COC(=O)C7CC(C(C(=C7)O)O)O |
Synonymes |
galloyl-oxypaeoniflorin galloyloxy-paeoniflorin galloyloxypaeoniflorin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234587.png)

![4-chloro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234605.png)

![3-fluoro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234608.png)

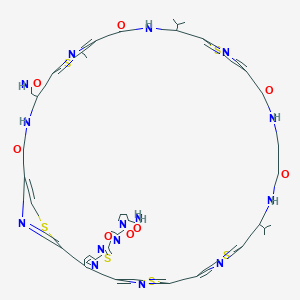

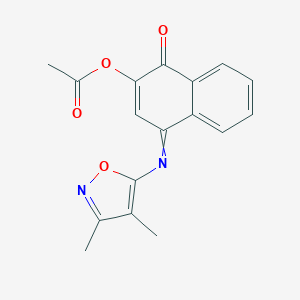
![Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B234641.png)
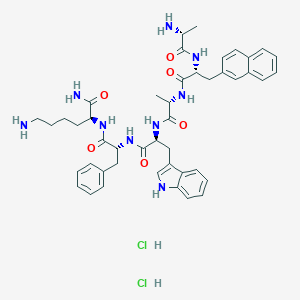
![3-(4-Butoxyphenyl)-7-phenylfuro[2,3-f][1]benzofuran-2,6-dione](/img/structure/B234652.png)
